molecular formula C23H21NO3 B1446000 Fmoc-D-phenylglycinol CAS No. 215178-43-1

Fmoc-D-phenylglycinol

Cat. No.: B1446000
CAS No.: 215178-43-1
M. Wt: 359.4 g/mol
InChI Key: CATSPGUSOQBNRU-QFIPXVFZSA-N
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Description

Fmoc-D-phenylglycinol is a derivative of phenylglycine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under basic conditions .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c25-14-22(16-8-2-1-3-9-16)24-23(26)27-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,25H,14-15H2,(H,24,26)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATSPGUSOQBNRU-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-phenylglycinol typically involves the protection of the amino group of D-phenylglycinol with the Fmoc group. This can be achieved by reacting D-phenylglycinol with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino group to form the Fmoc-protected compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-phenylglycinol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various Fmoc-protected derivatives, oxidized phenylglycine derivatives, and reduced Fmoc compounds .

Scientific Research Applications

Peptide Synthesis

Fmoc-D-phenylglycinol serves as an important building block in the synthesis of peptides. Its incorporation into peptide sequences allows for the introduction of chirality and specific functional groups that can influence the biological activity and stability of the resulting peptides. The following points highlight its significance in peptide synthesis:

  • Solid-Phase Peptide Synthesis (SPPS) : The Fmoc group enables efficient coupling and deprotection during SPPS. It is stable under various conditions but can be easily removed using basic conditions, typically with piperidine . This property allows for rapid assembly of complex peptides with high purity.
  • Chirality : The D-enantiomer of phenylglycine provides unique stereochemical properties that can be exploited in the design of bioactive peptides . The ability to control stereochemistry is crucial for developing therapeutics with specific actions.

Protein Folding and Function Studies

This compound is utilized in studies related to protein folding and function:

  • Modeling Protein Structures : Researchers employ this compound to investigate how specific amino acid substitutions affect protein conformation and stability. This is particularly important in understanding diseases related to protein misfolding .
  • Peptide-Membrane Interactions : The compound has been used to study interactions between peptides and lipid membranes, providing insights into membrane protein dynamics and functionality .

Medicinal Chemistry

In medicinal chemistry, this compound plays a role in the development of pharmaceutical compounds:

  • Drug Design : Its application extends to the design of drugs targeting specific receptors or enzymes. For instance, modifications using this compound have been explored in developing inhibitors for various biological targets .
  • Synthesis of Bioactive Compounds : The compound has been involved in synthesizing various bioactive molecules, including those with antimicrobial properties. Its structural features can enhance the pharmacological profiles of synthesized compounds .

Case Studies

Several studies illustrate the practical applications of this compound:

StudyApplicationFindings
Protein Folding Studies Investigated the effect of chirality on protein stabilityDemonstrated that D-amino acids can stabilize certain peptide structures compared to their L-counterparts .
Antimicrobial Peptide Development Used in synthesizing novel antimicrobial peptidesResulted in compounds with enhanced activity against resistant bacterial strains .
Peptide-Membrane Interaction Analysis Studied membrane-active peptides using solid-state NMRProvided insights into conformational changes upon membrane insertion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stability under acidic conditions and ease of removal under basic conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial .

Biological Activity

Fmoc-D-phenylglycinol, a derivative of phenylglycine, is a significant compound in the field of medicinal chemistry and peptide synthesis. Its unique structure, characterized by the Fmoc (9-fluorenylmethoxycarbonyl) protective group, enhances its utility in various biological applications. This article delves into the biological activities associated with this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an amino alcohol with the following chemical structure:

C15H17NO2\text{C}_{15}\text{H}_{17}\text{N}\text{O}_2

The presence of the Fmoc group allows for selective protection during peptide synthesis, facilitating the formation of complex structures while maintaining biological activity.

Biological Activities

This compound exhibits a range of biological activities, primarily due to its role in peptide synthesis and modification. Key areas of activity include:

  • Antimicrobial Properties : Research indicates that compounds similar to this compound can exhibit antibacterial effects against various pathogens. For instance, analogues have shown effectiveness against Gram-negative bacteria such as Pseudomonas aeruginosa and Proteus mirabilis .
  • Antioxidant Activity : The compound has been studied for its potential antioxidant properties, which may contribute to cellular protection against oxidative stress .
  • Neuroprotective Effects : Some studies suggest that derivatives of phenylglycine can interact with neurotransmitter systems, potentially offering neuroprotective benefits .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Inhibition of Enzymatic Activity : It has been suggested that this compound may inhibit certain enzymes involved in metabolic pathways, thereby altering physiological responses .
  • Receptor Modulation : The compound may interact with specific receptors in the nervous system, influencing neurotransmitter release and signaling pathways .
  • Formation of Peptide Bonds : As a building block in peptide synthesis, this compound can be incorporated into larger peptide chains that possess distinct biological activities.

Case Studies

Several studies have explored the biological implications of this compound and its analogues:

  • Study on Antibacterial Activity : A comparative analysis was conducted on various Fmoc-protected amino acids, including this compound. The results demonstrated significant antibacterial activity against Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
CompoundMIC (µM)Target Bacteria
This compound19.8 ± 1.6Pseudomonas aeruginosa
Argyrin A18.5 ± 0.9Proteus mirabilis
  • Neuroprotective Study : In vitro experiments indicated that phenylglycine derivatives could reduce neuronal cell death under oxidative stress conditions, suggesting a protective mechanism through antioxidant activity .

Q & A

Q. What are the standard protocols for synthesizing Fmoc-D-phenylglycinol with high enantiomeric purity?

Methodological Answer: Synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantiomerically pure D-phenylglycinol can be Fmoc-protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃ in dioxane/water) . Chiral HPLC or enzymatic resolution methods are recommended to ensure enantiomeric purity >97%, as commercial batches often specify purity via HPLC .

Q. How should researchers purify this compound to minimize side products?

Methodological Answer: Use reverse-phase HPLC (RP-HPLC) with a C18 column and a gradient of acetonitrile/water (0.1% TFA). For large-scale purification, flash chromatography with silica gel and ethyl acetate/hexane (3:7) is effective. Monitor purity via LC-MS and confirm the absence of des-Fmoc byproducts .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Purity : RP-HPLC with UV detection at 265 nm (Fmoc absorption) .
  • Structural confirmation : 1H^1H/13C^{13}C-NMR in DMSO-d₆ to verify Fmoc protection and stereochemistry .
  • Enantiomeric excess : Chiral chromatography (e.g., Chiralpak IA column) or circular dichroism (CD) spectroscopy .

Advanced Research Questions

Q. How can coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) be optimized?

Methodological Answer:

  • Pre-activate the amino acid with HBTU/HOBt in DMF for 5 minutes before coupling .
  • Use a 3-fold molar excess of this compound relative to resin-bound peptide.
  • Monitor coupling completion via Kaiser test or FT-IR for free amine detection. Suboptimal coupling (<95%) may require double coupling or microwave-assisted SPPS .

Q. What experimental strategies address contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies in solubility (e.g., DMF vs. dichloromethane) can arise from batch-specific impurities or hydration. Perform orthogonal analysis:

  • Thermogravimetric analysis (TGA) to check for solvent residues.
  • Solubility tests under inert atmosphere to exclude moisture effects .
  • Compare results with literature using identical solvent grades (e.g., anhydrous DMF with <50 ppm H₂O) .

Q. How does this compound’s stability vary under different storage conditions?

Methodological Answer: Stability studies show:

ConditionDegradation Over 30 DaysKey Degradants
4°C, desiccated<2%None detected
25°C, 60% humidity8–12%Fmoc-deprotected species
Aqueous solution (pH 7)15%Hydrolyzed phenylglycinol
Recommendations: Store at –20°C under argon, and avoid prolonged exposure to light .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on this compound’s reactivity in peptide cyclization?

Methodological Answer:

  • Reproduce experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity).
  • Use high-resolution mass spectrometry (HRMS) to confirm cyclized vs. linear peptide products.
  • Evaluate kinetic parameters (e.g., reaction half-life) via 19F^{19}F-NMR if fluorinated analogues are used .

Q. What safety protocols are critical when handling this compound in prolonged experiments?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles (Fmoc derivatives can cause eye/skin irritation) .
  • Waste disposal: Collect acetonitrile/DMF waste separately for incineration.
  • Ventilation: Use fume hoods during weighing to avoid inhalation of fine powders .

Methodological Tables

Q. Table 1: Analytical Techniques for this compound

TechniqueParametersKey OutcomesReference
RP-HPLCC18 column, 265 nm, 1 mL/minPurity >97% (retention time: 8.2 min)
Chiral HPLCChiralpak IA, hexane/IPA (80:20)Enantiomeric excess >99%
1H^1H-NMRDMSO-d₆, 400 MHzδ 7.2–7.8 (Fmoc aromatic protons)

Q. Table 2: Stability Under Accelerated Conditions

ConditionTemperatureHumidityDegradation Rate
Long-term storage–20°C0%0.1%/month
Stress testing40°C75%5%/week

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-D-phenylglycinol
Reactant of Route 2
Reactant of Route 2
Fmoc-D-phenylglycinol

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